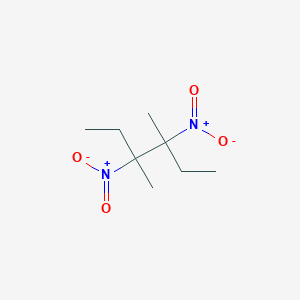
N,N'-Bis(piperonylidene)-1,4-phenylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(piperonylidene)-1,4-phenylenediamine: is an organic compound with the molecular formula C16H12N2O4 It is a derivative of phenylenediamine, where the amino groups are substituted with piperonylidene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(piperonylidene)-1,4-phenylenediamine typically involves the condensation reaction between 1,4-phenylenediamine and piperonal. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for N,N’-Bis(piperonylidene)-1,4-phenylenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Bis(piperonylidene)-1,4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N,N’-Bis(piperonylidene)-1,4-phenylenediamine has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(piperonylidene)-1,4-phenylenediamine involves its interaction with molecular targets through its functional groups. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its aromatic structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
N,N’-Bis(salicylidene)ethylenediamine (Salen): A similar compound used as a ligand in coordination chemistry.
N,N’-Bis(phenylcarbamoyl)alkyldiamines: Compounds with similar structural features used as stabilizers in polymer chemistry.
Propiedades
Número CAS |
4189-11-1 |
|---|---|
Fórmula molecular |
C22H16N2O4 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-N-[4-(1,3-benzodioxol-5-ylmethylideneamino)phenyl]methanimine |
InChI |
InChI=1S/C22H16N2O4/c1-7-19-21(27-13-25-19)9-15(1)11-23-17-3-5-18(6-4-17)24-12-16-2-8-20-22(10-16)28-14-26-20/h1-12H,13-14H2 |
Clave InChI |
NLOKQYWTLFMAJC-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=NC3=CC=C(C=C3)N=CC4=CC5=C(C=C4)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


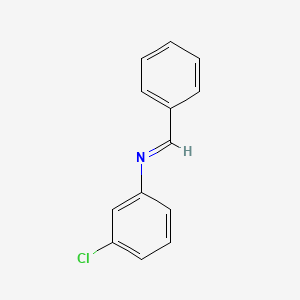

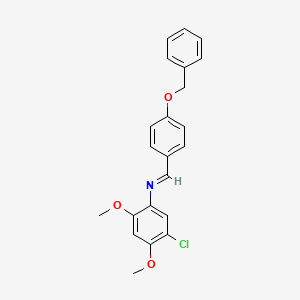
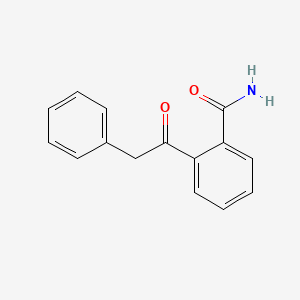



![1-Azaspiro[3.3]heptane](/img/structure/B11951927.png)

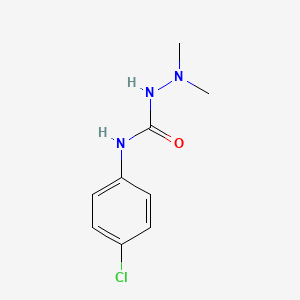
![N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide](/img/structure/B11951961.png)
![(4-bromophenyl) N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]carbamate](/img/structure/B11951963.png)
